molecular formula C11H14O2 B6155556 2-(4-ethoxyphenyl)propanal CAS No. 110732-00-8

2-(4-ethoxyphenyl)propanal

Cat. No.: B6155556
CAS No.: 110732-00-8
M. Wt: 178.2
InChI Key:
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Description

2-(4-ethoxyphenyl)propanal is an organic compound with the molecular formula C11H14O2. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 4-ethoxyphenyl group. This compound is known for its aromatic properties and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-ethoxyphenyl)propanal can be synthesized through several methods. One common method involves the reaction of 4-ethoxybenzaldehyde with propanal in the presence of a base catalyst. The reaction typically occurs under mild conditions, with the base catalyst facilitating the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-ethoxyphenyl)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The ethoxy group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethoxyphenyl)propanal is unique due to its specific combination of an ethoxy group and an aldehyde group, which imparts distinct chemical and biological properties.

Properties

CAS No.

110732-00-8

Molecular Formula

C11H14O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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